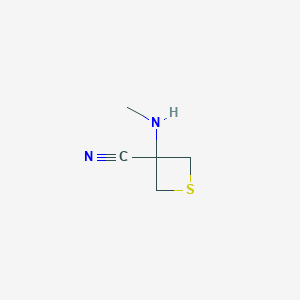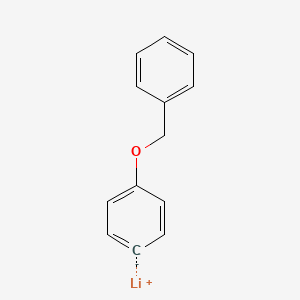
(4-(Benzyloxy)phenyl)lithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Benzyloxy)phenyl)lithium is an organolithium compound that features a benzyloxy group attached to a phenyl ring, which is further bonded to a lithium atom. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-(Benzyloxy)phenyl)lithium can be synthesized through the reaction of (4-(benzyloxy)phenyl) bromide with lithium metal in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{OCH}_2\text{Ph})\text{Br} + 2\text{Li} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{Ph})\text{Li} + \text{LiBr} ]
Industrial Production Methods:
Types of Reactions:
Nucleophilic Addition: this compound can act as a nucleophile, adding to electrophilic carbonyl compounds to form alcohols.
Substitution Reactions: It can undergo nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Solvents: Anhydrous ether or THF are commonly used solvents.
Reagents: Carbonyl compounds (e.g., aldehydes, ketones), alkyl halides.
Conditions: Inert atmosphere (e.g., nitrogen or argon), low temperatures to control reactivity.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution reactions with alkyl halides.
Chemistry:
Synthesis of Complex Molecules: Used in the formation of complex organic molecules through nucleophilic addition and substitution reactions.
Cross-Coupling Reactions: Employed in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific functional properties.
Mechanism of Action
(4-(Benzyloxy)phenyl)lithium exerts its effects primarily through nucleophilic addition and substitution mechanisms. The lithium atom imparts a strong nucleophilic character to the phenyl ring, allowing it to attack electrophilic centers in various substrates. The benzyloxy group can stabilize the intermediate species formed during these reactions, enhancing the overall reactivity and selectivity.
Comparison with Similar Compounds
Phenyllithium: Another organolithium compound with similar reactivity but lacks the benzyloxy group.
(4-Methoxyphenyl)lithium: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness:
Stabilization: The benzyloxy group in (4-(Benzyloxy)phenyl)lithium provides additional stabilization to reaction intermediates, potentially leading to higher selectivity and yield in synthetic applications.
Reactivity: The presence of the benzyloxy group can influence the electronic properties of the phenyl ring, altering its reactivity compared to similar compounds without this group.
Properties
Molecular Formula |
C13H11LiO |
|---|---|
Molecular Weight |
190.2 g/mol |
IUPAC Name |
lithium;phenylmethoxybenzene |
InChI |
InChI=1S/C13H11O.Li/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h1,3-10H,11H2;/q-1;+1 |
InChI Key |
WWTLRMAOQZFZHA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)COC2=CC=[C-]C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
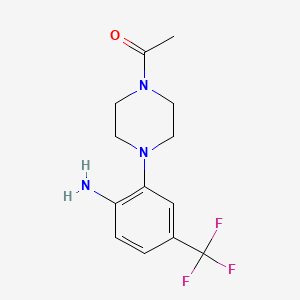



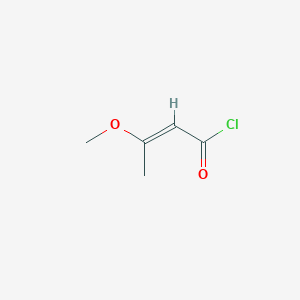
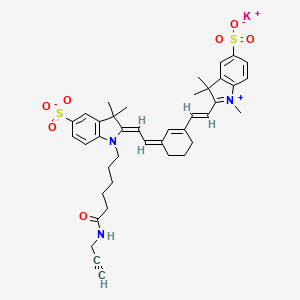
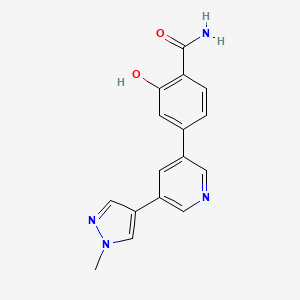
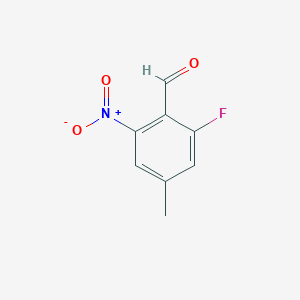
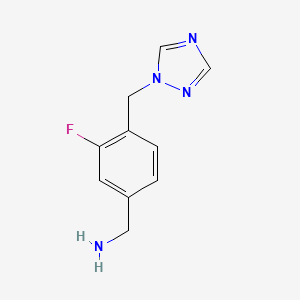

![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
